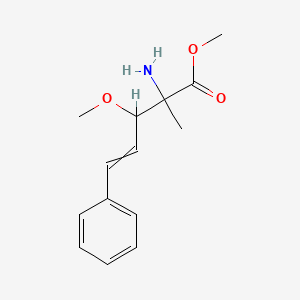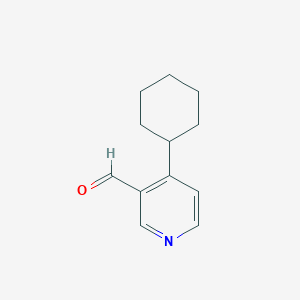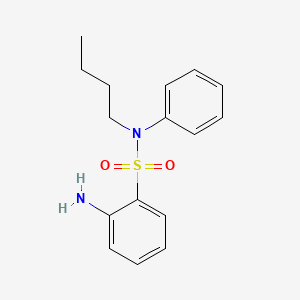![molecular formula C21H30N2O2 B14356450 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol CAS No. 92633-20-0](/img/structure/B14356450.png)
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenol group and a heptylamino chain. Its chemical properties make it a subject of interest in organic chemistry and related disciplines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxybenzaldehyde with heptylamine under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The heptylamino chain allows the compound to interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylamino)phenol
- N-Methyl-2-aminophenol
- N-Methyl-2-hydroxyaniline
Uniqueness
2-[[7-[(2-Hydroxyphenyl)methylamino]heptylamino]methyl]phenol is unique due to its extended heptylamino chain, which provides additional hydrophobic interactions compared to similar compounds. This structural feature enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
92633-20-0 |
|---|---|
Formule moléculaire |
C21H30N2O2 |
Poids moléculaire |
342.5 g/mol |
Nom IUPAC |
2-[[7-[(2-hydroxyphenyl)methylamino]heptylamino]methyl]phenol |
InChI |
InChI=1S/C21H30N2O2/c24-20-12-6-4-10-18(20)16-22-14-8-2-1-3-9-15-23-17-19-11-5-7-13-21(19)25/h4-7,10-13,22-25H,1-3,8-9,14-17H2 |
Clé InChI |
LBIDMLWIGMISLX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CNCCCCCCCNCC2=CC=CC=C2O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2,3,3,7,7,8,8-Octafluoro-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B14356386.png)
![2-{3-[(Butane-1-sulfonyl)amino]phenoxy}tetradecanoyl chloride](/img/structure/B14356394.png)



![[1-(Trifluoromethanesulfonyl)ethylidene]cyclopentane](/img/structure/B14356424.png)
![1,1'-[(4-Phenylbutane-2,2-diyl)disulfonyl]dibenzene](/img/structure/B14356430.png)

![2-[5-(2H-1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14356437.png)


![2-[(2-Cyanoethyl)(phenyl)amino]ethyl heptanoate](/img/structure/B14356445.png)


